5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide
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Overview
Description
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide is a chemical compound with the molecular formula C7H4FN3O. It belongs to the class of benzotriazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide typically involves the reaction of 5-Fluoro-1H-benzo[d][1,2,3]triazole with suitable carboxylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or alkylating agents (R-X) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboxamide group.
1H-benzo[d][1,2,3]triazole: Lacks the fluorine and carboxamide groups, making it less specific in its applications.
Uniqueness
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide is unique due to the presence of both the fluorine atom and the carboxamide group, which confer specific chemical and biological properties. These functional groups enhance its reactivity and potential for various applications compared to similar compounds .
Properties
Molecular Formula |
C7H5FN4O |
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Molecular Weight |
180.14 g/mol |
IUPAC Name |
6-fluoro-2H-benzotriazole-5-carboxamide |
InChI |
InChI=1S/C7H5FN4O/c8-4-2-6-5(10-12-11-6)1-3(4)7(9)13/h1-2H,(H2,9,13)(H,10,11,12) |
InChI Key |
NRNWDOBQQOCKMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)F)C(=O)N |
Origin of Product |
United States |
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